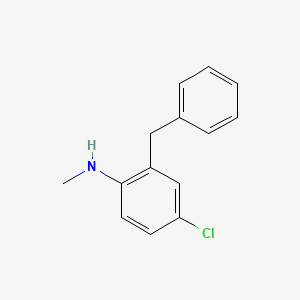

N-methyl 2-benzyl-4-chloroaniline

Description

N-Methyl 2-benzyl-4-chloroaniline is a substituted aniline derivative characterized by:

- N-Methyl group: Attached to the amine nitrogen, reducing basicity and enhancing lipophilicity.

- Chlorine atom: At the 4-position, influencing electronic properties (electron-withdrawing effect) and molecular polarity.

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

2-benzyl-4-chloro-N-methylaniline |

InChI |

InChI=1S/C14H14ClN/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |

InChI Key |

LJXCYUFNDIMFAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between N-methyl 2-benzyl-4-chloroaniline and its analogs:

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Chlorine at the 4-position increases ring stability and directs electrophilic substitution to meta/para positions . Nitro groups (e.g., in N-benzyl-4-chloro-2-nitroaniline) reduce basicity and enhance oxidative stability .

- N-Alkylation (e.g., N-CH₃, N-benzyl): N-Methylation decreases water solubility but improves membrane permeability (critical in drug design) .

Preparation Methods

Nitration and Chlorination Precursor Synthesis

The foundational step in many routes involves introducing nitro and chloro groups to a benzene ring. For example, biphenyl derivatives undergo nitration in acetic acid and acetic anhydride at 25–35°C, followed by chlorination using chlorine gas in chlorobenzene at 90–100°C. These conditions ensure regioselective substitution, with the nitro group directing subsequent chlorination to the para position. In one protocol, 2-nitrobiphenyl was chlorinated with 1.4 mol chlorine in the presence of iron powder, yielding 2-(4'-chlorophenyl)nitrobenzene at 82–83% efficiency.

Palladium-Catalyzed Coupling for Benzyl Group Introduction

Introducing the benzyl group at the 2-position often employs Suzuki-Miyaura coupling. A representative method involves reacting 2-chloro-4-nitrobenzene with benzylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate under microwave irradiation (150°C, 10 min). This approach mirrors the synthesis of N-(thiophen-2-ylmethyl)quinazolin-4-amine, where aryl boronic acids facilitated cross-coupling with chlorinated precursors. Alternative pathways, such as Ullmann coupling using copper catalysts, remain less explored but theoretically viable.

Reductive Amination and N-Methylation

Reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation. For instance, hydrogen gas in the presence of Raney nickel at 25°C converted 2-(4'-chlorophenyl)nitrobenzene to 2-(4'-chlorophenyl)aniline with 94% purity. Subsequent N-methylation leverages reductive alkylation with formaldehyde or direct alkylation using methyl iodide. In a related synthesis, N-methyl-2-fluoroaniline was prepared by treating 2-fluoroaniline with methylating agents in tetrahydrofuran, yielding 83% product. Adapting this, N-methylation of 2-benzyl-4-chloroaniline could employ similar conditions with sodium hydroxide as a base.

Detailed Preparation Methods

Method A: Sequential Nitration, Chlorination, and Benzylation

-

Nitration : Biphenyl (13 mol) reacted with concentrated nitric acid in acetic acid/acetic anhydride at 25°C for 12 hours to yield 2-nitrobiphenyl.

-

Chlorination : 2-Nitrobiphenyl (1 mol) was treated with chlorine gas (1.4 mol) in chlorobenzene at 100°C for 10 hours, producing 2-(4'-chlorophenyl)nitrobenzene.

-

Benzylation : A Suzuki coupling with benzylboronic acid (1.5 mol), Pd(PPh₃)₄ (0.05 mol%), and sodium carbonate in acetonitrile at 150°C (microwave) afforded 2-benzyl-4-chloronitrobenzene.

-

Reduction and Methylation : Hydrogenation with Raney nickel yielded 2-benzyl-4-chloroaniline, followed by N-methylation using methyl iodide and NaOH in THF.

Yield Data :

Method B: Direct Coupling and Functionalization

-

Coupling : 4-Chloro-2-iodoaniline reacted with benzylzinc bromide under Negishi conditions (Pd₂(dba)₃, 100°C) to install the benzyl group.

-

Methylation : The product underwent N-methylation with dimethyl sulfate in dichloromethane, yielding the target compound.

Advantages : Fewer steps; higher atom economy.

Challenges : Limited commercial availability of benzylzinc reagents.

Purification and Characterization

Crystallization Techniques

Recrystallization using ethyl acetate/petroleum ether (1:2) or ethanol/water mixtures effectively removed byproducts. For example, 2-(4'-chlorophenyl)aniline was purified to 94% purity via ethyl acetate recrystallization.

Chromatographic Methods

Silica gel chromatography with hexanes/ethyl acetate (8:2) resolved intermediates in coupling reactions, as demonstrated in the synthesis of N-(thiophen-2-ylmethyl)quinazolin-4-amine.

Spectroscopic Validation

-

¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), benzylic CH₂ (δ 3.8–4.1 ppm), and N-methyl (δ 2.9–3.1 ppm).

-

LC-MS : Retention times and molecular ion peaks confirm molecular weight (e.g., m/z 261 for C₁₄H₁₅ClN).

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | ~60% | ~70% |

| Catalytic Complexity | High (Pd, Ni) | Moderate (Pd) |

| Scalability | Industrial | Lab-scale |

Method A, while longer, benefits from established protocols in nitration and chlorination. Method B offers streamlined synthesis but requires specialized reagents .

Q & A

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The chloro and amine groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize MOFs via solvothermal methods and characterize porosity via BET surface area analysis .

Analytical & Safety Considerations

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under argon at –20°C, shielded from light. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.